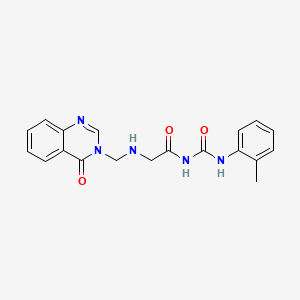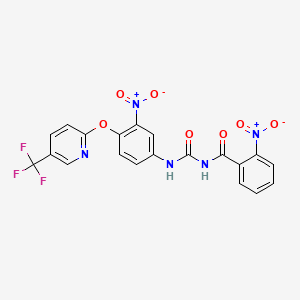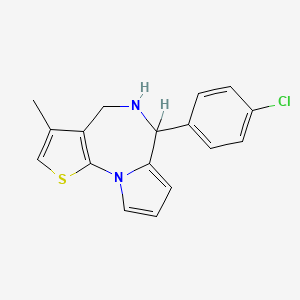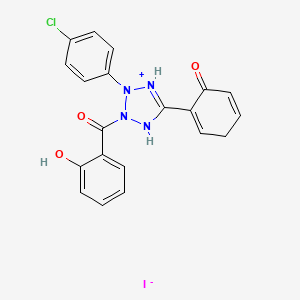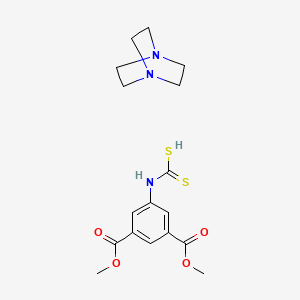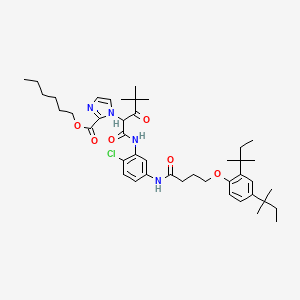
Hexyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutyl)-1H-imidazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutyl)-1H-imidazolecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutyl)-1H-imidazolecarboxylate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core imidazole structure, followed by the sequential addition of various substituents. Key steps include:
Formation of the Imidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Addition of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, often using a phenol derivative and a suitable leaving group.
Incorporation of the Chlorophenyl Group: This step typically involves a Friedel-Crafts acylation reaction, where the chlorophenyl group is added to the imidazole core.
Attachment of the Hexyl Group: The hexyl group is introduced via an alkylation reaction, using a hexyl halide and a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutyl)-1H-imidazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the imidazole ring or the phenoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may be used in the development of specialty chemicals, coatings, or polymers with unique properties.
Mécanisme D'action
The mechanism by which Hexyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutyl)-1H-imidazolecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Hexyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutyl)-1H-imidazolecarboxylate can be compared to other similar compounds, such as:
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their reactivity and applications
Propriétés
Numéro CAS |
84184-25-8 |
|---|---|
Formule moléculaire |
C43H61ClN4O6 |
Poids moléculaire |
765.4 g/mol |
Nom IUPAC |
hexyl 1-[1-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chloroanilino]-4,4-dimethyl-1,3-dioxopentan-2-yl]imidazole-2-carboxylate |
InChI |
InChI=1S/C43H61ClN4O6/c1-11-14-15-16-25-54-40(52)38-45-23-24-48(38)36(37(50)41(4,5)6)39(51)47-33-28-30(20-21-32(33)44)46-35(49)18-17-26-53-34-22-19-29(42(7,8)12-2)27-31(34)43(9,10)13-3/h19-24,27-28,36H,11-18,25-26H2,1-10H3,(H,46,49)(H,47,51) |
Clé InChI |
YXMNDOWIJULDOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=NC=CN1C(C(=O)C(C)(C)C)C(=O)NC2=C(C=CC(=C2)NC(=O)CCCOC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


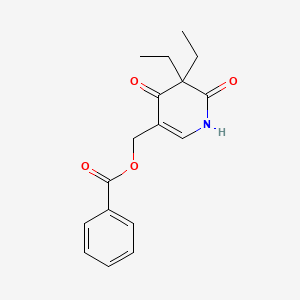
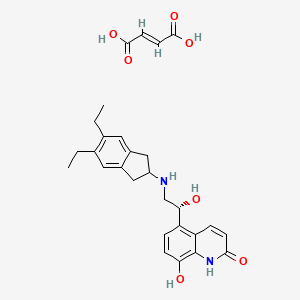
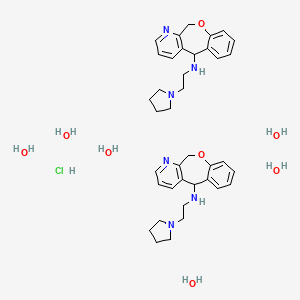
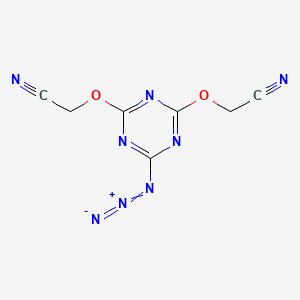
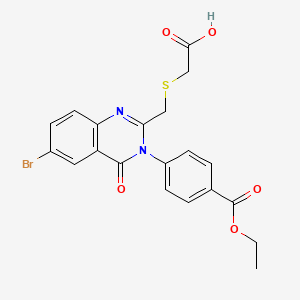

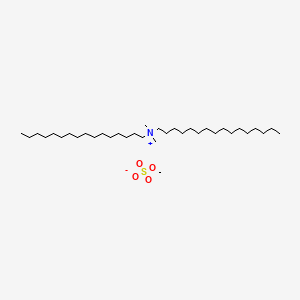
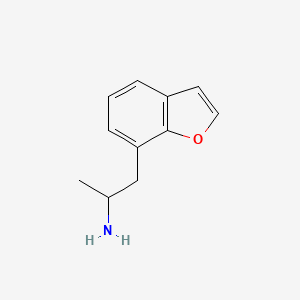
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
